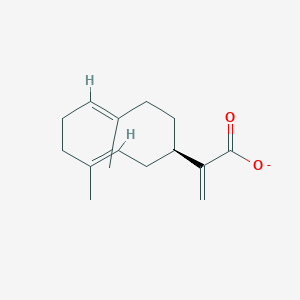

Germacra-1(10),4,11(13)-trien-12-oate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H21O2- |

|---|---|

Molekulargewicht |

233.33 g/mol |

IUPAC-Name |

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate |

InChI |

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)8-10-14(9-7-11)13(3)15(16)17/h5,8,14H,3-4,6-7,9-10H2,1-2H3,(H,16,17)/p-1/b11-5+,12-8+/t14-/m1/s1 |

InChI-Schlüssel |

IBJVPIJUFFVDBS-JBMXZMKISA-M |

Isomerische SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C(=O)[O-])/C |

Kanonische SMILES |

CC1=CCCC(=CCC(CC1)C(=C)C(=O)[O-])C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Germacra-1(10),4,11(13)-trien-12-oate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Germacra-1(10),4,11(13)-trien-12-oate, a germacrane sesquiterpenoid of significant interest in phytochemical research and drug discovery. This document summarizes the current knowledge on its botanical origins, presents quantitative data, and details the experimental protocols for its isolation and characterization.

This compound is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid, also known as germacrene A acid. This sesquiterpenoid is a key intermediate in the biosynthesis of various sesquiterpene lactones, a class of compounds with diverse biological activities.[1][2] Its natural occurrence is primarily within the plant kingdom, particularly in species belonging to the Asteraceae family.

Quantitative Data on Natural Sources

The quantification of Germacra-1(10),4,11(13)-trien-12-oic acid in plant sources is challenging due to its transient nature as a biosynthetic intermediate and its relatively low abundance.[1] However, research has identified its presence in several species. The following table summarizes the available quantitative data.

| Plant Species | Family | Plant Part | Compound | Concentration (% w/w) |

| Barnadesia spinosa | Asteraceae | Leaf and Flower | Germacrene A acid | 0.013 (fresh weight)[1] |

| Cichorium intybus (Chicory) | Asteraceae | Roots | Germacrene A acid | Biosynthesis demonstrated[3] |

| Helianthus annuus (Sunflower) | Asteraceae | - | Germacrene A acid | Reported as present[4] |

Biosynthetic Pathway

Germacra-1(10),4,11(13)-trien-12-oic acid is synthesized in plants via the mevalonate pathway. The key steps involve the cyclization of farnesyl pyrophosphate (FPP) to form (+)-germacrene A, which is then sequentially oxidized to yield the final acid.[1][3]

Experimental Protocols

The isolation of Germacra-1(10),4,11(13)-trien-12-oic acid from natural sources requires a multi-step process involving extraction, fractionation, and purification. The following protocol is based on a method developed for the isolation of germacrene A acid from a yeast culture medium, which can be adapted for plant material.[1]

1. Extraction:

-

Plant Material Preparation: Fresh or frozen plant material (e.g., leaves and flowers of Barnadesia spinosa) is homogenized.

-

Solvent Extraction: The homogenized tissue is extracted with a suitable organic solvent, such as ethyl acetate (EtOAc). The mixture is thoroughly agitated and then centrifuged to separate the organic and aqueous phases. The organic phase, containing the target compound, is collected. This step is repeated multiple times to ensure exhaustive extraction.

2. Fractionation:

-

Solvent Removal: The collected organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Reverse-Phase Chromatography: The crude extract is subjected to reverse-phase column chromatography for initial fractionation. A Sep-Pak Plus C18 cartridge is a suitable choice for this step.[1]

-

Step-Gradient Elution: The column is eluted with a step gradient of solvents with increasing polarity. A common solvent system is a mixture of water and acetonitrile, starting with 100% water and gradually increasing the concentration of acetonitrile in 10% increments.[1] Fractions are collected at each step.

3. Purification and Characterization:

-

Analysis of Fractions: Each collected fraction is analyzed for the presence of Germacra-1(10),4,11(13)-trien-12-oic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Further Purification: Fractions containing the target compound are pooled and may require further purification using techniques like preparative HPLC to achieve high purity.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. Further investigations into a wider range of plant species are warranted to expand our understanding of the natural distribution and biosynthetic pathways of this promising sesquiterpenoid.

References

- 1. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound () for sale [vulcanchem.com]

- 3. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]

The intricate pathway of Germacra-1(10),4,11(13)-trien-12-oate Biosynthesis in Asteraceae: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of germacra-1(10),4,11(13)-trien-12-oate, a pivotal precursor to a diverse array of sesquiterpenoid lactones within the Asteraceae family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental methodologies.

Introduction

This compound, also known as germacrene A acid, is a C15 sesquiterpenoid that serves as a crucial intermediate in the biosynthesis of numerous bioactive sesquiterpene lactones (STLs) in the Asteraceae family.[1] These STLs exhibit a wide range of pharmacological activities, making the elucidation of their biosynthetic pathways a subject of intense research for potential applications in medicine and biotechnology. The biosynthesis of germacrene A acid is a two-step enzymatic process initiated from the central isoprenoid precursor, farnesyl pyrophosphate (FPP).

The Biosynthetic Pathway

The formation of this compound begins with the cyclization of the linear FPP molecule, followed by a series of oxidation reactions. Two key enzymes, Germacrene A Synthase (GAS) and Germacrene A Oxidase (GAO), are responsible for catalyzing these transformations.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first committed step in the biosynthesis is the conversion of FPP to the cyclic sesquiterpene, (+)-germacrene A. This reaction is catalyzed by the enzyme Germacrene A Synthase (GAS) , a type of terpene cyclase.[2] GAS facilitates a complex carbocation-driven cyclization of the farnesyl cation, resulting in the formation of the ten-membered ring characteristic of the germacrane skeleton.[2]

Step 2: Oxidation of (+)-Germacrene A

Following its synthesis, (+)-germacrene A undergoes a three-step oxidation of its isopropenyl side chain to yield this compound. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) .[1][3] GAO, in conjunction with a cytochrome P450 reductase (CPR) which transfers electrons from NADPH, sequentially oxidizes the C12 methyl group of germacrene A to a hydroxyl group (germacra-1(10),4,11(13)-trien-12-ol), then to an aldehyde (germacra-1(10),4,11(13)-trien-12-al), and finally to a carboxylic acid, forming germacra-1(10),4,11(13)-trien-12-oic acid.[4] Under physiological conditions, this acid exists as its conjugate base, this compound.

Quantitative Data on Key Enzymes

The catalytic efficiencies of Germacrene A Synthase (GAS) from various Asteraceae species have been characterized, providing valuable insights into their substrate specificity and reaction rates. The data presented below has been compiled from studies involving heterologous expression and in vitro enzyme assays.

Table 1: Kinetic Parameters of Germacrene A Synthases (GAS) from Asteraceae

| Enzyme Source | Km (μM) for FPP | kcat (s-1) | Reference |

| Cichorium intybus (Chicory) | 6.6 | Not Reported | [2] |

| Zingiber officinale (Ginger)a | 0.88 | 3.34 x 10-3 | [5] |

Note: aWhile Zingiber officinale is not in the Asteraceae family, the data for its (+)-germacrene D synthase, which also produces germacrene B, provides a relevant comparison for a related sesquiterpene synthase.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Heterologous Expression of GAS and GAO

A common strategy for characterizing the function of biosynthetic enzymes is to express them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which do not endogenously produce the target compounds.

Experimental Workflow for Gene Cloning and Heterologous Expression

Protocol for Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction: The open reading frames of the target GAS and GAO genes are amplified by PCR from cDNA synthesized from RNA isolated from the Asteraceae plant of interest. The PCR products are then cloned into a yeast expression vector, such as pESC, under the control of an inducible promoter (e.g., GAL1). For GAO, co-expression with a cytochrome P450 reductase (CPR) is essential for its activity.[6] The CPR gene can be cloned into the same or a compatible vector.

-

Yeast Transformation: The expression plasmids are transformed into a suitable S. cerevisiae strain (e.g., WAT11, EPY300) using the lithium acetate/polyethylene glycol method.

-

Cultivation and Induction: Transformed yeast cells are grown in a selective medium to maintain the plasmids. For expression, the culture is transferred to an induction medium containing galactose to activate gene expression.[7]

-

Product Extraction and Analysis: After a period of induction, the culture is harvested. For volatile sesquiterpenes like germacrene A, a dodecane overlay can be used to trap the product.[8] For the less volatile germacrene A acid, the culture medium is typically extracted with an organic solvent like ethyl acetate.[8] The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the biosynthetic products.[4]

In Vitro Enzyme Assays

In vitro assays using purified recombinant enzymes or microsomal fractions are crucial for determining the kinetic parameters and substrate specificity of GAS and GAO.

Protocol for Germacrene A Synthase (GAS) Assay

-

Enzyme Preparation: Recombinant GAS is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Assay Reaction: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing a divalent cation (typically Mg2+) at an optimal pH (around 7.0-7.5).[5]

-

Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., pentane or hexane).

-

Product Analysis: The extracted products are analyzed by GC-MS. The identity of germacrene A can be confirmed by its mass spectrum and retention time, and its stereochemistry can be determined by chiral GC analysis. Due to the thermal lability of germacrene A, which can undergo a Cope rearrangement to β-elemene at high temperatures, GC analysis should be performed with a low injection port temperature (e.g., 150°C).[9]

Protocol for Germacrene A Oxidase (GAO) Assay

-

Enzyme Preparation: Microsomal fractions containing the recombinant GAO and CPR are prepared from the induced yeast or insect cell cultures.

-

Assay Reaction: The microsomal preparation is incubated with (+)-germacrene A as the substrate in a buffer containing NADPH as a cofactor.

-

Product Extraction: The reaction products are extracted with an organic solvent.

-

Product Analysis: The extracted products, including the alcohol, aldehyde, and carboxylic acid intermediates, are analyzed by GC-MS and/or LC-MS.[10]

Product Identification and Characterization

The structural elucidation of the biosynthetic products is essential for confirming the function of the enzymes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile compounds like germacrene A and its derivatives. Comparison of retention times and mass spectra with authentic standards is used for confirmation.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for the analysis of less volatile and more polar compounds like germacrene A acid.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for definitive structural confirmation, NMR spectroscopy (1H, 13C, and 2D-NMR) is employed. This requires larger quantities of the purified compound.[12]

Conclusion

The biosynthesis of this compound in Asteraceae is a well-defined pathway involving the sequential action of Germacrene A Synthase and Germacrene A Oxidase. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and engineering of these enzymes. A thorough understanding of this biosynthetic pathway is critical for harnessing the vast chemical diversity of sesquiterpene lactones for the development of novel pharmaceuticals and other valuable bioproducts. Further research, including the elucidation of the crystal structures of GAS and GAO, will provide deeper insights into their catalytic mechanisms and pave the way for rational protein engineering to enhance their activity and substrate specificity.

References

- 1. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coexpression of a human P450 (CYP3A4) and P450 reductase generates a highly functional monooxygenase system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stereochemistry of Germacra-1(10),4,11(13)-trien-12-oate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Germacra-1(10),4,11(13)-trien-12-oate, a significant sesquiterpenoid intermediate in the biosynthesis of various bioactive compounds. This document details its structural features, stereochemical determination through spectroscopic methods, and relevant biosynthetic pathways.

Core Stereochemistry and Nomenclature

This compound is a member of the germacrane class of sesquiterpenoids, characterized by a 10-membered ring skeleton.[1] Its systematic IUPAC name is 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate .[1] This nomenclature precisely defines the stereochemical configuration:

-

(1R) : The stereocenter at the C1 position has an R configuration.

-

(3E, 7E) : The double bonds between C4-C5 and C8-C1 (as per numbering in the IUPAC name parent cyclodeca-3,7-diene) have an E (entgegen) or trans geometry.

The corresponding protonated form is Germacra-1(10),4,11(13)-trien-12-oic acid, also known as germacrene A carboxylic acid.[2]

Spectroscopic Data for Stereochemical Elucidation

The stereostructure of Germacra-1(10),4,11(13)-trien-12-oic acid has been determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data.

Table 1: ¹³C NMR Spectroscopic Data of Germacra-1(10),4,11(13)-trien-12-oic acid

| Carbon Atom | Chemical Shift (δ) in ppm |

| 14 | 17.0 (q) |

| 15 | 25.3 (q) |

| t | 27.6 |

| s | 30.1 |

| t | 33.7 |

| d | 39.8 |

| t | 40.1 |

| d | 52.9 |

| t | 110.5 |

| t | 112.7 |

| t | 125.2 |

| s | 145.0 |

| s | 147.8 |

| d | 150.4 |

| 12 (COOH) | 171.5 (s) |

| Data sourced from a study on the biosynthesis of Germacrene A carboxylic acid in chicory roots.[3] Note: The specific assignment of all tertiary (t), secondary (d), and quaternary (s) carbons was provided in the source. |

Table 2: Mass Spectrometry Data of the Cope-rearranged product, Elema-1,3,11(13)-trien-12-oic acid

During gas chromatography-mass spectrometry (GC-MS) analysis, Germacra-1(10),4,11(13)-trien-12-oic acid undergoes a heat-induced Cope rearrangement to form Elema-1,3,11(13)-trien-12-oic acid.[3]

| m/z | Relative Intensity (%) | Ion |

| 234 | 1 | [M]⁺ |

| 219 | 11 | |

| 189 | 18 | |

| 177 | 20 | |

| 133 | 22 | |

| 121 | 31 | |

| 107 | 38 | |

| 105 | 47 | |

| 93 | 48 | |

| 91 | 76 | |

| 81 | 100 | |

| 79 | 84 | |

| 67 | 94 | |

| 41 | 97 | |

| Data obtained from EIMS (70 eV) analysis.[3] |

Experimental Protocols

Biosynthesis of Germacra-1(10),4,11(13)-trien-12-oic Acid

The formation of Germacra-1(10),4,11(13)-trien-12-oic acid is a key step in the biosynthesis of sesquiterpene lactones in plants like chicory (Cichorium intybus).[1][3] The pathway involves a multi-step enzymatic process.

Experimental Workflow for Enzymatic Synthesis:

-

Enzyme Extraction: Preparation of a microsomal fraction from chicory roots containing the relevant enzymes.

-

Substrate Incubation: Incubation of the enzyme preparation with the precursor, (+)-Germacrene A, in the presence of cofactors NADPH.

-

Hydroxylation: A cytochrome P450 monooxygenase, (+)-germacrene A hydroxylase, catalyzes the hydroxylation of (+)-germacrene A to form germacra-1(10),4,11(13)-trien-12-ol.[3]

-

Oxidation: NADP⁺-dependent dehydrogenase(s) further oxidize the alcohol intermediate to the corresponding aldehyde and then to germacra-1(10),4,11(13)-trien-12-oic acid.[3]

-

Product Analysis: The products are typically extracted with an organic solvent and analyzed by GC-MS. Due to thermal instability, the germacrene derivatives are often detected as their Cope rearrangement products (elemene derivatives).[3]

Visualizations

Biosynthetic Pathway of Germacra-1(10),4,11(13)-trien-12-oic Acid

Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to Germacra-1(10),4,11(13)-trien-12-oic acid.

Logical Relationship of Stereochemical Features

References

- 1. This compound () for sale [vulcanchem.com]

- 2. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Germacra-1(10),4,11(13)-trien-12-oate: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Germacra-1(10),4,11(13)-trien-12-oate, a sesquiterpenoid of significant interest in natural product chemistry and drug discovery. This document summarizes its chemical identity, physicochemical parameters, and its role as a key intermediate in the biosynthesis of bioactive sesquiterpene lactones. Detailed experimental protocols for the isolation and characterization of related compounds are provided, along with an examination of its biological activity, focusing on the anti-inflammatory properties of its derivatives through the inhibition of the NF-κB signaling pathway.

Chemical Identity and Structure

This compound is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid, also known as Germacrene A acid. It is classified as a germacrane sesquiterpenoid, characterized by a 10-membered ring structure. The systematic IUPAC name for the corresponding acid is 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoic acid.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁O₂⁻ | |

| Molecular Weight | 233.33 g/mol | |

| Parent Acid | Germacra-1(10),4,11(13)-trien-12-oic acid | |

| Parent Acid Molecular Formula | C₁₅H₂₂O₂ | |

| Parent Acid Molecular Weight | 234.33 g/mol | |

| Parent Acid CAS Number | 347377-92-8 |

Physical and Chemical Properties

Table 2: Computed Physicochemical Properties of Germacra-1(10),4,11(13)-trien-12-oic Acid

| Property | Value | Source(s) |

| XLogP3 | 3.3 | |

| Monoisotopic Mass | 234.161979940 Da | |

| Topological Polar Surface Area | 37.3 Ų | |

| Heavy Atom Count | 17 | |

| Complexity | 361 |

Spectroscopic Data

Detailed experimental spectroscopic data for Germacra-1(10),4,11(13)-trien-12-oic acid are limited. However, ¹H and ¹³C NMR data for its biosynthetic precursor, (+)-Germacrene A, have been reported and are crucial for the identification of the germacrane skeleton.

Mass spectrometry data for the parent acid's Cope-rearrangement product, elema-1,3,11(13)-trien-12-oic acid, has been described, which is often observed during GC-MS analysis due to thermal rearrangement.

Experimental Protocols

General Protocol for Isolation of Sesquiterpenoids from Plant Material (e.g., Asteraceae family)

The following is a generalized procedure for the extraction and isolation of sesquiterpenoids, which can be adapted for the isolation of Germacra-1(10),4,11(13)-trien-12-oic acid from plant sources like Helianthus annuus (sunflower).

1. Extraction:

-

Air-dried and powdered plant material (e.g., aerial parts, roots) is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

-

The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

The fractions are then concentrated.

3. Chromatographic Separation:

-

The fraction containing the target compounds is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of the fractions is achieved using preparative high-performance liquid chromatography (HPLC) on a silica gel or reversed-phase column with an appropriate solvent system.

4. Characterization:

-

The structure of the isolated compound is elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves the following steps:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of a compound in various solvents can be determined by the following procedure:

-

A small, accurately weighed amount of the compound is added to a test tube.

-

A known volume of a specific solvent (e.g., water, ethanol, chloroform, hexane) is added in small increments.

-

The mixture is shaken vigorously after each addition.

-

The point at which the solid completely dissolves is noted, and the solubility is expressed in terms of mass per unit volume (e.g., mg/mL). This process is repeated for a range of solvents to determine the solubility profile.

Biological Activity and Signaling Pathways

This compound is a precursor to a class of bioactive molecules known as sesquiterpene lactones. Many of these lactones have demonstrated significant anti-inflammatory properties.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Sesquiterpene lactones derived from the germacrane skeleton have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. The proposed mechanism involves the direct alkylation of the p65 subunit of the NF-κB protein complex. This modification prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

The following diagram illustrates the key steps in the NF-κB signaling pathway and the point of inhibition by sesquiterpene lactones.

A Comprehensive Technical Guide on the Biological Activities of Germacra-1(10),4,11(13)-trien-12-oic Acid

Disclaimer: This technical guide details the reported biological activities of Germacra-1(10),4,11(13)-trien-12-oic acid . It is important to note that the user's original request was for Germacra-1(10),4,11(13)-trien-12-oate. The "-oate" form is the conjugate base of the "-oic acid". The available scientific literature primarily focuses on the biological activities of the acid form. Therefore, this document summarizes the findings for Germacra-1(10),4,11(13)-trien-12-oic acid.

Introduction

Germacra-1(10),4,11(13)-trien-12-oic acid is a germacrane sesquiterpenoid, a class of natural products characterized by a 10-membered carbon ring.[1] These compounds are found in a variety of plant species and are known to possess a wide range of biological activities. This guide provides an in-depth overview of the reported anti-inflammatory, cytotoxic, and antimicrobial properties of Germacra-1(10),4,11(13)-trien-12-oic acid and related germacrane sesquiterpenoids, intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

Germacrane sesquiterpenoids have demonstrated notable anti-inflammatory effects. The primary mechanism often involves the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Quantitative Data

| Compound | Assay | Cell Line | Inhibitory Effect | Reference |

| 3-oxo-11αH-germacra-1(10)E,4Z-dien-12,6α-olide | Nitric Oxide (NO) Production Inhibition Assay | RAW264.7 | Effective suppression of inflammatory mediators. | [2] |

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Germacra-1(10),4,11(13)-trien-12-oic acid) for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.

Signaling Pathway

The anti-inflammatory activity of germacrane sesquiterpenoids is often mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Germacrane sesquiterpenoids can interfere with this process.

Cytotoxic Activity

Several germacrane-type sesquiterpenoids have been reported to exhibit cytotoxic activity against various cancer cell lines. This activity is often attributed to the induction of apoptosis (programmed cell death).

Quantitative Data

Specific IC50 values for the cytotoxic activity of Germacra-1(10),4,11(13)-trien-12-oic acid are not well-documented in the available literature. However, studies on other germacrane sesquiterpenoids demonstrate their potential as cytotoxic agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| Related Germacrane Sesquiterpenoids | Various Cancer Cell Lines | Varies | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, etc.) are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathway

The cytotoxic effects of many sesquiterpene lactones are mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute apoptosis.

References

- 1. The germacranolide sesquiterpene lactone neurolenin B of the medicinal plant Neurolaena lobata (L.) R.Br. ex Cass inhibits NPM/ALK-driven cell expansion and NF-κB-driven tumour intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Germacra-1(10),4,11(13)-trien-12-oate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacra-1(10),4,11(13)-trien-12-oate and its corresponding acid, Germacra-1(10),4,11(13)-trien-12-oic acid, are members of the germacrane class of sesquiterpenoids. These natural products, found in various plant species, particularly within the Asteraceae family, serve as crucial biosynthetic precursors to a wide array of more complex and biologically active sesquiterpene lactones. While research has extensively focused on the lactonized derivatives, the foundational germacrene acid scaffold itself is a subject of growing interest for its potential pharmacological activities. This guide provides a comprehensive overview of the chemistry, biosynthesis, and known biological activities of this compound and its close structural analogs, with a focus on their anti-inflammatory and potential anticancer properties. It includes detailed experimental protocols for key biological assays and outlines the primary signaling pathways involved in their mechanism of action.

Introduction

This compound is a monocarboxylic acid anion that is the conjugate base of Germacra-1(10),4,11(13)-trien-12-oic acid.[1][2] This sesquiterpenoid is characterized by a 10-membered carbocyclic ring structure.[2] Also known as Germacrene A acid, it is a key intermediate in the biosynthesis of many bioactive sesquiterpene lactones.[1][3] These compounds are part of a plant's defense mechanism against herbivores and pathogens.[2]

The core chemical structure and properties of the parent acid are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoic acid |

| Synonyms | Germacrene A acid, Germacrene acid |

| Natural Sources | Helianthus annuus (Sunflower), Artemisia annua, Barnadesia spinosa, Saussurea lappa, Cichorium intybus (Chicory)[2][4] |

Biosynthesis

The biosynthesis of Germacra-1(10),4,11(13)-trien-12-oic acid is a key step in the terpenoid pathway in plants. It begins with the universal C5 isoprene precursors, which are combined to form farnesyl pyrophosphate (FPP).

The process, as understood from studies in species like chicory and lettuce, involves the following key steps: [1][5][6]1. Cyclization: Farnesyl pyrophosphate (FPP) is cyclized by the enzyme Germacrene A Synthase (GAS) to form the germacrene A hydrocarbon skeleton. [3]2. Oxidation: The enzyme Germacrene A Oxidase (GAO), a cytochrome P450 monooxygenase, catalyzes three successive oxidation steps at the C12 position of germacrene A. This converts the isopropenyl side chain first into an alcohol, then an aldehyde, and finally into the carboxylic acid, yielding Germacra-1(10),4,11(13)-trien-12-oic acid. [1][5]3. Lactonization: This acid is a critical precursor for a vast number of sesquiterpene lactones (STLs). Further enzymatic hydroxylation at the C6 or C8 position, often by other specific P450 enzymes like costunolide synthase, leads to spontaneous intramolecular cyclization (lactonization) to form the characteristic γ-lactone ring found in many bioactive STLs. [7]

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is limited in publicly accessible literature, the biological activities of the broader class of germacrane sesquiterpenoids, particularly the more studied sesquiterpene lactones derived from it, are well-documented. The primary activities of interest are anti-inflammatory and anticancer.

Anti-inflammatory Activity

The anti-inflammatory effects of germacrane sesquiterpenoids are predominantly attributed to their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Germacrane sesquiterpenoid inhibition of inflammatory pathways.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. Many germacrane lactones inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene transcription.

-

MAPK Pathway: The MAPK family (including ERK, p38, and JNK) is another crucial signaling cascade activated by inflammatory stimuli. These kinases regulate the expression of inflammatory mediators. Germacrane derivatives have been shown to suppress the phosphorylation of ERK1/2 and p38 MAPK, further contributing to the downregulation of the inflammatory response.

Anticancer Activity

-

Induction of apoptosis (programmed cell death).

-

Inhibition of cell proliferation and cell cycle arrest.

-

Modulation of various signaling pathways critical for cancer cell survival and metastasis.

Quantitative Data for Related Germacrane Sesquiterpenoids

Although quantitative data for the title compound is scarce, studies on its derivatives and related germacranes provide valuable benchmarks for activity. The following table summarizes reported inhibitory concentrations (IC₅₀) for various anti-inflammatory and cytotoxic assays.

| Compound Class | Specific Compound(s) | Assay | Cell Line | IC₅₀ Value |

| Germacrane Sesquiterpenoids | Costunolide | Anti-protozoan (Leishmania mexicana) | - | 9.4 µM |

| Germacrane Sesquiterpenoids | Mixture of Bicyclogermacrene & Germacrene D | Cytotoxicity | HL-60 (Human Leukemia) | >50% viability reduction at 100 µg/mL |

Note: This data is for structurally related compounds and should be used as a reference for the potential activity of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of biological activity. Below are standardized protocols for key in vitro assays used to assess the anti-inflammatory properties of compounds like this compound.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with LPS.

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives). Cells are pre-incubated with the compound for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plate is incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay): Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

An aliquot of the cell culture medium (e.g., 100 µL) is transferred to a new 96-well plate.

-

An equal volume of Griess Reagent (typically a solution of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.

-

After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage of NO production inhibition is calculated relative to cells treated with LPS alone. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor. It uses a cell line (e.g., HEK293T) that has been transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM. For the assay, cells are seeded in 96-well plates and co-transfected with two plasmids:

-

Reporter Plasmid: Contains the firefly luciferase gene driven by an NF-κB-inducible promoter (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

-

Control Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK). This is used to normalize for transfection efficiency and cell viability.

-

-

Incubation and Treatment: Cells are allowed to recover for 24-48 hours post-transfection. Subsequently, they are treated with the test compound for a specified period before being stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS, for 4-6 hours.

-

Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.

-

Luminescence Measurement: The Dual-Luciferase® Reporter Assay System is commonly used.

-

The plate is placed in a luminometer. The instrument first injects the Firefly Luciferase Assay Reagent and measures the resulting luminescence.

-

Subsequently, the Stop & Glo® Reagent is injected, which quenches the firefly reaction and activates the Renilla luciferase. The second luminescence reading is then taken.

-

-

Data Analysis: The activity of NF-κB is expressed as the ratio of Firefly to Renilla luciferase activity. This relative activity is then compared between treated and untreated, stimulated cells to determine the percentage of inhibition.

Conclusion and Future Directions

This compound stands as a pivotal molecule in the rich chemical landscape of the Asteraceae family. While it is primarily recognized as a biosynthetic precursor, the foundational germacrane structure holds significant, though largely untapped, potential for pharmacological development. The well-established anti-inflammatory activity of its more complex derivatives, mediated through the inhibition of the NF-κB and MAPK signaling pathways, strongly suggests that the parent acid and its simpler synthetic derivatives could serve as valuable lead compounds.

Future research should focus on several key areas:

-

Isolation and Biological Screening: Targeted isolation of Germacra-1(10),4,11(13)-trien-12-oic acid from natural sources like Helianthus annuus followed by comprehensive screening for anti-inflammatory and anticancer activity to establish baseline quantitative data.

-

Synthetic Derivatization: Development of synthetic routes to the germacrene acid core and creation of a library of derivatives (e.g., esters, amides, hydroxylated analogs) to explore structure-activity relationships (SAR).

-

Mechanistic Studies: In-depth investigation into the specific molecular targets and off-target effects of promising derivatives to build a robust profile for potential drug candidates.

By focusing on this foundational scaffold, researchers and drug development professionals can explore a less complex and potentially more synthetically accessible class of compounds for the treatment of inflammatory diseases and cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of germacrane sesquiterpenoids

An In-depth Technical Guide to Germacrane Sesquiterpenoids

Introduction

Germacrane sesquiterpenoids are a significant class of natural products characterized by a 10-membered carbon ring skeleton. Derived from three isoprene units, they are widely distributed in the plant kingdom, particularly in families such as Asteraceae and Lamiaceae.[1][2] These compounds exhibit a remarkable structural diversity, which arises from various cyclizations, rearrangements, and oxidations of the germacrane precursor.[1][2] This structural variety translates into a broad spectrum of biological activities, making them a focal point for research in pharmacology and drug development.[1][3] Germacranes have demonstrated potent anti-inflammatory, antitumor, antibacterial, antiviral, and hepatoprotective properties, among others.[3][4] This guide provides a comprehensive overview of their pharmacological activities, underlying mechanisms, and the experimental protocols used for their study.

Pharmacological Activities and Mechanisms of Action

Germacrane sesquiterpenoids modulate several key signaling pathways implicated in various diseases. Their biological potential is a direct consequence of their interaction with specific molecular targets.

Cytotoxic and Antiproliferative Activity

A significant number of germacrane-type sesquiterpenoids have been investigated for their potential as anticancer agents. They exert their effects by inducing cell cycle arrest and apoptosis through various mechanisms.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of various germacrane sesquiterpenoids have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

| Compound/Analog | Cell Line | Activity (IC₅₀ in µM) | Source |

| Compound 3 (from Eupatorium chinense) | MDA-MB-231 (Breast Cancer) | 0.8 | [5][6] |

| Compound 4 (from Eupatorium chinense) | MDA-MB-231 (Breast Cancer) | 3.4 | [5][6] |

| Compound 3 (from Eupatorium chinense) | HepG2 (Liver Cancer) | 3.6 | [5][6] |

| Compound 4 (from Eupatorium chinense) | HepG2 (Liver Cancer) | 7.6 | [5][6] |

| Compound 5 (from Eupatorium chinense) | HepG2 (Liver Cancer) | 5.4 | [5] |

| Compound 13 (from Sigesbeckia orientalis) | A549 (Lung Cancer) | 6.02 | [7] |

| Compound 21 (from Sigesbeckia orientalis) | A549 (Lung Cancer) | 7.54 | [7] |

| Compound 23 (from Sigesbeckia orientalis) | A549 (Lung Cancer) | 6.25 | [7] |

| Compound 13 (from Sigesbeckia orientalis) | MDA-MB-231 (Breast Cancer) | 10.77 | [7] |

| Compound 21 (from Sigesbeckia orientalis) | MDA-MB-231 (Breast Cancer) | 9.32 | [7] |

| Compound 23 (from Sigesbeckia orientalis) | MDA-MB-231 (Breast Cancer) | 8.81 | [7] |

| Semisynthetic analog 1u | A549 (Lung Cancer) | 4.3 | [8] |

| Semisynthetic analog 3d (dimeric) | A549 (Lung Cancer) | 0.7 | [8] |

| Compound 4 (from Mikania micrantha) | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [9] |

| Compounds 7-9 (from Mikania micrantha) | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [9] |

Studies on semisynthetic analogs have shown that specific structural modifications can enhance cytotoxic potency. For example, dimeric analog 3d exhibited sub-micromolar activity against A549 lung cancer cells and was found to induce G2/M phase arrest and apoptosis via mitochondrial pathways.[8]

Antibacterial Activity

Germacrane sesquiterpene dilactones, particularly those isolated from Mikania micrantha, have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[10] Their efficacy is often comparable to that of established antibiotics.

Quantitative Data on Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC values for several germacrane compounds are presented below.

| Compound | Bacteria | Activity (MIC in µg/mL) | Source |

| Compounds 4, 7-9 | Staphylococcus aureus (SA) | 1.56 - 12.5 | [9][10] |

| Compounds 4, 7-9 | Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 | [9][10] |

| Compound 4 | MRSA | 6.25 | [10] |

| Compound 9 | MRSA | 6.25 | [10] |

| Compounds 4, 7-9 | Bacillus cereus (BC) | 1.56 - 12.5 | [9][10] |

| Compounds 4, 7-9 | Curtobacterium flaccumfaciens (CF) | 1.56 - 12.5 | [9][10] |

| Compounds 4, 7-9 | Escherichia coli (EC) | 1.56 - 12.5 | [9][10] |

| Compounds 4, 7-9 | Salmonella typhimurium (ST) | 1.56 - 12.5 | [9][10] |

| Compounds 4, 7-9 | Pseudomonas solanacearum (PS) | 1.56 - 12.5 | [9][10] |

Notably, compounds 4 and 9 showed significant activity against the drug-resistant bacterium MRSA, with MIC values of 6.25 µg/mL, which is close to the reference antibiotic vancomycin (MIC 3.125 µg/mL).[10]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Germacrane sesquiterpenoids can mitigate these processes by modulating key signaling pathways.

-

Inhibition of NF-κB and MAPK Pathways: One compound, 3-Oxo-11αH-germacra-1(10)E,4Z-dien-12,6α-olide (GMO), was shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[11] It achieves this by decreasing the phosphorylation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are central regulators of the inflammatory response.[11]

-

Activation of the Nrf2 Antioxidant Pathway: Certain germacrane-type sesquiterpenoids from Chrysanthemum indicum exhibit hepatoprotective effects against oxidative damage.[4] They function by promoting the dissociation of nuclear factor erythroid 2-related factor 2 (Nrf2) from its inhibitor, Keap1.[4] Nrf2 then translocates to the nucleus, activating antioxidant response elements (ARE) and increasing the expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Germacrane-type sesquiterpenoids from the flowers of Chrysanthemum indicum with hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Germacrane-Type Sesquiterpenoids with Antiproliferative Activities from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity [mdpi.com]

- 11. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Germacrene A: A Pivotal Precursor in the Biosynthesis of Germacra-1(10),4,11(13)-trien-12-oate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Germacra-1(10),4,11(13)-trien-12-oate and its protonated form, germacra-1(10),4,11(13)-trien-12-oic acid, are key intermediates in the biosynthesis of a diverse array of sesquiterpene lactones.[1][2][3] These natural products, predominantly found in the Asteraceae family, exhibit a wide range of biological activities, making them promising candidates for drug development.[4] This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a central focus on the role of germacrene A as the foundational precursor. Detailed experimental protocols for the key enzymatic steps and quantitative data are presented to facilitate further research and application in synthetic biology and drug discovery.

Biosynthetic Pathway

The conversion of the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), to this compound is a two-stage process catalyzed by two key enzymes: (+)-germacrene A synthase (GAS) and germacrene A oxidase (GAO), a cytochrome P450-dependent monooxygenase.[1][5][6]

Stage 1: Cyclization of Farnesyl Pyrophosphate

The initial committed step is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by (+)-germacrene A synthase (GAS).[3][7][8] This enzyme belongs to the family of lyases and directs the intricate carbocation-driven cyclization of the linear FPP molecule to form the characteristic 10-membered ring of the germacrane skeleton.[7]

Stage 2: Oxidation of Germacrene A

Following its formation, (+)-germacrene A undergoes a three-step oxidation of its isopropenyl side chain, a process orchestrated by the multifunctional enzyme, germacrene A oxidase (GAO).[1][9][10] This cytochrome P450 enzyme catalyzes the sequential conversion of germacrene A into germacra-1(10),4,11(13)-trien-12-ol, then to germacra-1(10),4,11(13)-trien-12-al, and finally to germacra-1(10),4,11(13)-trien-12-oic acid.[1] Under physiological pH, the carboxylic acid exists as its conjugate base, this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the enzymes involved in the biosynthesis of this compound.

| Enzyme | Source Organism | Parameter | Value | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus (Chicory) | K_m for FPP | 6.6 µM | [3] |

| pH Optimum | ~6.7 | [3] | ||

| Estimated Molecular Mass | 54 kDa | [3] | ||

| (+)-Germacrene A Hydroxylase (GAO) | Cichorium intybus (Chicory) | pH Optimum | 8.0 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the biosynthesis of this compound.

(+)-Germacrene A Synthase (GAS) Assay

This protocol describes the in vitro assay for determining the activity of (+)-germacrene A synthase.

a. Enzyme Preparation (from Chicory Roots)

-

Homogenize fresh chicory roots in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT, 10% glycerol, and 1% polyvinylpyrrolidone).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.

-

Subject the supernatant to further purification steps such as anion-exchange and dye-ligand chromatography to enrich for GAS activity.[3]

b. Enzyme Assay

-

Prepare the assay mixture in a final volume of 1 mL containing:

-

50 mM MOPSO buffer (pH 6.7)

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM (2E,6E)-farnesyl pyrophosphate (FPP)

-

Purified or partially purified GAS enzyme preparation.

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 1 mL of pentane and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper pentane layer.

-

Analyze the pentane extract for the presence of germacrene A using GC-MS.

Germacrene A Oxidase (GAO) Assay

This protocol outlines the in vitro reconstitution of the cytochrome P450-dependent germacrene A oxidase activity.

a. Microsome Preparation (from yeast expressing GAO)

-

Grow yeast cells co-expressing the GAO and a cytochrome P450 reductase (CPR) in an appropriate medium.

-

Harvest the cells by centrifugation.

-

Break the cells using glass beads in a TES-B buffer (50 mM Tris-HCl, 1 mM EDTA, 0.6 M sorbitol, pH 7.4).

-

Centrifuge the lysate at 10,000 x g to remove cell debris and mitochondria.

-

Pellet the microsomes from the supernatant by ultracentrifugation at 100,000 x g.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol).

b. Enzyme Assay

-

Prepare the reaction mixture in a final volume of 500 µL containing:

-

50 mM Potassium Phosphate buffer (pH 8.0)

-

1.5 mM NADPH

-

Yeast microsomes containing GAO and CPR

-

50 µM (+)-Germacrene A (dissolved in a minimal amount of acetone)

-

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Acidify the reaction mixture to pH 3 with HCl and extract three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under a stream of nitrogen.

-

Analyze the extract for the presence of germacra-1(10),4,11(13)-trien-12-ol, -al, and -oic acid by LC-MS.

Product Analysis by GC-MS and LC-MS

a. GC-MS for Germacrene A Analysis

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 150°C (to prevent thermal rearrangement of germacrene A to β-elemene).[11]

-

Oven Temperature Program: Start at 45°C for 4 min, then ramp to 170°C at a suitable rate.[3]

-

Mass Spectrometer: Electron impact ionization (70 eV), scanning from m/z 40 to 400.

b. LC-MS for Germacra-1(10),4,11(13)-trien-12-oic Acid Analysis

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Electrospray ionization (ESI) in negative ion mode, monitoring for the [M-H]⁻ ion of germacra-1(10),4,11(13)-trien-12-oic acid (m/z 233.15).

Conclusion

The biosynthesis of this compound from germacrene A is a well-defined pathway that serves as a gateway to a vast array of structurally diverse and biologically active sesquiterpene lactones. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to explore this pathway further. The methodologies outlined herein can be adapted for various applications, including the characterization of novel enzymes, the engineering of microbial hosts for the production of high-value sesquiterpenoids, and the generation of novel compounds for drug discovery programs. A thorough understanding of the enzymatic transformations and the ability to reconstitute these reactions in vitro are crucial for unlocking the full potential of this important class of natural products.

References

- 1. GC-MS detection and of sesquiterpenes [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Germacra-1(10),4,11(13)-trien-12-oate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Germacra-1(10),4,11(13)-trien-12-oate, a germacrane-type sesquiterpenoid.[1] The compound is a monocarboxylic acid anion and a conjugate base of germacra-1(10),4,11(13)-trien-12-oic acid.[2][3] Due to the presence of a chromophore in its structure, UV detection is a suitable method for its quantification. This protocol outlines the necessary steps for sample preparation, chromatographic conditions, and data analysis, providing a reliable framework for the accurate determination of this compound in various matrices.

Introduction

This compound belongs to the class of germacrane sesquiterpenoids, which are of significant interest in phytochemical and pharmacological research due to their potential biological activities.[1] Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and drug development processes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of sesquiterpene lactones and related compounds from complex mixtures.[4][5][6][7][8] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (or Acetic acid, analytical grade)

-

Sample Matrix: e.g., plant extract, biological fluid

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-100% B30-35 min: 100% B35-40 min: 100-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (or optimal wavelength determined by UV scan) |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for a plant extract. The protocol should be optimized based on the specific sample matrix.

-

Extraction: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table presents representative data for a calibration curve and a sample analysis.

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| Standard 1 | 15.2 | 50 | 1 |

| Standard 2 | 15.2 | 245 | 5 |

| Standard 3 | 15.2 | 490 | 10 |

| Standard 4 | 15.2 | 1225 | 25 |

| Standard 5 | 15.2 | 2450 | 50 |

| Standard 6 | 15.2 | 4900 | 100 |

| Sample A | 15.2 | 1837 | 37.5 |

Method Validation (Representative Parameters)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 95 - 105% |

Visualization of the Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be adapted for various research and quality control applications. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results for a specific sample matrix.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound | C15H21O2- | CID 25245824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Germacra-1(10),4,11(13)-trien-12-oic acid | C15H22O2 | CID 25245825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Quantitative HPLC analysis of sesquiterpene lactones and determination of chemotypes in Eremanthus seidelii MacLeish & Schumacher (Asteraceae) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Proposed Total Synthesis of Germacra-1(10),4,11(13)-trien-12-oic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed total synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid, a germacrane sesquiterpenoid. The proposed synthetic route is based on established methodologies for the construction of the germacrane skeleton and subsequent functional group transformations. While a direct total synthesis of this specific molecule has not been extensively reported in the literature, this protocol provides a plausible and detailed pathway for its laboratory preparation.

The synthesis commences with the readily available acyclic precursor, farnesol, and proceeds through a sequence of enantioselective epoxidation, oxidation, and a key palladium-catalyzed macrocyclization to construct the ten-membered ring. Subsequent transformations introduce the required diene system of a germacrene A intermediate, followed by a selective three-step oxidation of the isopropenyl side chain to afford the target carboxylic acid.

Proposed Synthetic Pathway

The proposed total synthesis can be divided into two main stages: the construction of the germacrane core, specifically a (+)-germacrene A precursor, and the subsequent selective oxidation of the isopropenyl group.

Figure 1: Proposed workflow for the total synthesis of Germacra-1(10),4,11(13)-trien-12-oic acid.

Data Presentation: Summary of Proposed Reactions and Expected Yields

The following table summarizes the key transformations, reagents, and expected yields for the proposed synthesis. These yields are based on literature precedents for similar reactions and may require optimization for this specific synthetic sequence.

| Step | Transformation | Key Reagents | Starting Material | Product | Expected Yield (%) |

| 1 | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DIPT, TBHP | Farnesol | Epoxy Alcohol | 90-95 |

| 2 | Parikh-Doering Oxidation | SO₃·py, DMSO, Et₃N | Epoxy Alcohol | Epoxy Aldehyde | 85-90 |

| 3 | Pd-catalyzed Macrocyclization & Diene Formation | Pd(PPh₃)₄, K₂CO₃; then dehydration | Epoxy Aldehyde | (+)-Germacrene A Precursor | 40-50 (two steps) |

| 4 | Allylic Hydroxylation | SeO₂, t-BuOOH | (+)-Germacrene A Precursor | Germacra-1(10),4,11(13)-trien-12-ol | 50-60 |

| 5 | Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | Germacra-1(10),4,11(13)-trien-12-ol | Germacra-1(10),4,11(13)-trien-12-al | 85-95 |

| 6 | Oxidation to Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Germacra-1(10),4,11(13)-trien-12-al | Germacra-1(10),4,11(13)-trien-12-oic Acid | 80-90 |

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed where necessary.

Step 1: Sharpless Asymmetric Epoxidation of Farnesol

This procedure utilizes the Sharpless asymmetric epoxidation to introduce a chiral epoxide, setting the stereochemistry for the subsequent cyclization.

Materials:

-

Farnesol

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)-Diethyl tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Dichloromethane (DCM), anhydrous

-

4Å Molecular sieves, powdered

Procedure:

-

To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C is added Ti(OiPr)₄ followed by (+)-DET.

-

The mixture is stirred for 30 minutes at -20 °C.

-

A solution of farnesol in DCM is added, and the mixture is stirred for a further 10 minutes.

-

TBHP in decane is added dropwise, and the reaction is maintained at -20 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.

-

The resulting heterogeneous mixture is filtered through Celite®, and the filter cake is washed with DCM.

-

The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the epoxy alcohol.

Step 2: Parikh-Doering Oxidation of the Epoxy Alcohol

This step oxidizes the primary alcohol to an aldehyde without affecting the epoxide or the double bonds.

Materials:

-

Epoxy alcohol from Step 1

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the epoxy alcohol in a mixture of anhydrous DCM and anhydrous DMSO at 0 °C is added triethylamine.

-

The SO₃·py complex is added portion-wise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with water.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude epoxy aldehyde is typically used in the next step without further purification.

Step 3: Palladium-Catalyzed Macrocyclization and Diene Formation

This key step forms the ten-membered germacrane ring. The resulting alcohol is then dehydrated to form the germacrene diene system.

Materials:

-

Epoxy aldehyde from Step 2

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Martin's sulfurane or Burgess reagent for dehydration

Procedure (Macrocyclization):

-

A solution of the crude epoxy aldehyde in anhydrous DMF is added via syringe pump over several hours to a stirred suspension of Pd(PPh₃)₄ and K₂CO₃ in a large volume of anhydrous DMF at 80 °C (high dilution conditions).

-

The reaction mixture is stirred at 80 °C for an additional 12 hours after the addition is complete.

-

The mixture is cooled to room temperature and filtered through Celite®.

-

The filtrate is diluted with diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the cyclized product.

Procedure (Diene Formation):

-

The purified cyclized alcohol is dissolved in an appropriate solvent (e.g., DCM or THF).

-

A dehydrating agent such as Martin's sulfurane or the Burgess reagent is added, and the mixture is stirred at room temperature until the reaction is complete by TLC.

-

The reaction is quenched and worked up according to the specific protocol for the chosen dehydrating agent.

-

Purification by flash column chromatography affords the (+)-Germacrene A precursor.

Step 4: Allylic Hydroxylation of the Germacrene A Precursor

This step selectively hydroxylates the exocyclic methylene of the isopropenyl group. Selenium dioxide is a classic reagent for this transformation.

Materials:

-

(+)-Germacrene A precursor from Step 3

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the germacrene A precursor in DCM is added a catalytic amount of SeO₂.

-

t-BuOOH (in decane) is added dropwise, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to give Germacra-1(10),4,11(13)-trien-12-ol.

Step 5: Oxidation of Germacratrienol to Germacratrienal

A mild oxidation using Dess-Martin periodinane (DMP) is proposed to avoid over-oxidation or side reactions.

Materials:

-

Germacra-1(10),4,11(13)-trien-12-ol from Step 4

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the alcohol in anhydrous DCM is added DMP at room temperature.

-

The reaction is stirred for 1-2 hours, monitoring by TLC.

-

The reaction is quenched by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

The mixture is stirred until the layers are clear and then extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification by flash column chromatography provides Germacra-1(10),4,11(13)-trien-12-al.

Step 6: Pinnick Oxidation to Germacra-1(10),4,11(13)-trien-12-oic Acid